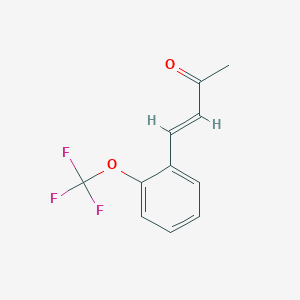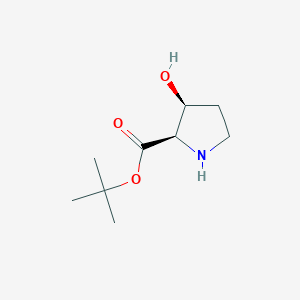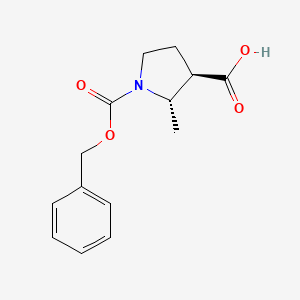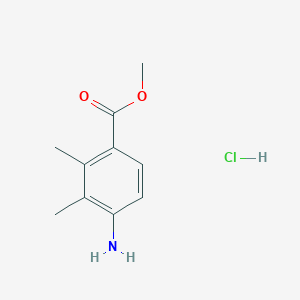
Piperidine, 1-acetyl-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in pharmaceuticals and organic synthesis. This compound is characterized by a piperidine ring substituted with two methyl groups at positions 2 and 5, and an ethanone group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the alkylation of 2,5-dimethylpiperidine with an appropriate alkyl halide, followed by oxidation to introduce the ethanone group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of 1-(2,5-dimethylpiperidin-1-yl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ethanone group may also participate in chemical reactions within biological systems, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethanone group.
1-(2,5-Dimethylpiperidin-1-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(2,5-Dimethylpiperidin-1-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanone group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
QYYOPHOHRVUDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid](/img/structure/B13511436.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)

![3-[(Oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B13511477.png)


![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)



